molecular formula C9H11NO2 B186980 N-(3-Methoxyphenyl)acetamide CAS No. 588-16-9

N-(3-Methoxyphenyl)acetamide

Cat. No.: B186980
CAS No.: 588-16-9
M. Wt: 165.19 g/mol
InChI Key: OIEFZHJNURGFFI-UHFFFAOYSA-N
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Description

3’-Methoxyacetanilide, also known as N-(3-methoxyphenyl)acetamide, is an organic compound with the molecular formula C9H11NO2. It is a derivative of acetanilide, where a methoxy group is substituted at the meta position of the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Scientific Research Applications

3’-Methoxyacetanilide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of dyes and pigments.

Safety and Hazards

3’-Methoxyacetanilide is moderately toxic by ingestion . When heated to decomposition, it emits toxic fumes of NOx . The safety symbols for this compound are GHS07, and the hazard statements include H302-H315-H319-H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxyacetanilide typically involves the acetylation of 3-methoxyaniline. The reaction is carried out by reacting 3-methoxyaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction mixture is heated to facilitate the acetylation process, resulting in the formation of 3’-Methoxyacetanilide .

Industrial Production Methods: In industrial settings, the production of 3’-Methoxyacetanilide can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of efficient catalysts helps in achieving high conversion rates .

Chemical Reactions Analysis

Types of Reactions: 3’-Methoxyacetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3’-Methoxyacetanilide is unique due to the position of the methoxy group, which influences its chemical reactivity and interaction with biological targets. This positional isomerism allows for distinct pharmacological and chemical properties compared to its ortho and para counterparts .

Properties

IUPAC Name

N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)10-8-4-3-5-9(6-8)12-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEFZHJNURGFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060421
Record name 3-Methoxyacetanilide
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-16-9
Record name N-(3-Methoxyphenyl)acetamide
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Record name Acetamide, N-(3-methoxyphenyl)-
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Record name 3'-Methoxyacetanilide
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Record name Acetamide, N-(3-methoxyphenyl)-
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Record name 3-Methoxyacetanilide
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Record name 3'-methoxyacetanilide
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Synthesis routes and methods I

Procedure details

To a stirred solution of m-anisidine (12.3 g, 0.1 mol) in THF (80 mL) was added acetic anhydride (11.3 mL, 0.12 mol) at 0° C. The mixture was stirred at room temperature for 30 minutes. The reaction mixture was washed with water (50 mL), brine (30 mL), dried over MgSO4, and concentrated in vacuo. The resulting solid was recrystallized from methylene chloride-hexane to give the subtitle compound (15.9 g, 96.4% yield).
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
96.4%

Synthesis routes and methods II

Procedure details

3-Methoxyaniline 12 (5 gm, 0.041 moles) was dissolved in 30 ml tetrahydrofuran (THF) at room temperature under argon. Acetic anhydride (5.8 ml, 0.061 moles) was added. After stirring for 2 hours, the mixture was evaporated under reduced pressure, dissolved in several mls of toluene and purified by flash chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane. 3-Methoxyacetanilide 13 (6.63 gm, 99% yield) was isolated after removing the solvent. 1H NMR (CDCl3) δ 7.6, 1H, br; 7.2, 2H, m; 6.95, 1H, d; 6.66, 1H, d; 3.78, 3H, s; 2.16, 3H, s.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

m-Anisidine (50 g, 0.406 mol) was added to acetic acid (25 mL)and cooled in an ice bath. Acetic anhydride (45.6 g, 0.447 mol) was added dropwise with stirring over 10 min. The resulting mixture was stirred and allowed to come to room temperature. After 1.5 hr the mixture was concentrated under reduced pressure until crystallization commenced. The crystals were collected and allowed to air dry in the hood overnight and finally in a desiccator to afford 66.5 g (99%) of N-(3-methoxyphenyl)acetamide.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

120 ml of triethylamine and 56.7 ml of acetic anhydride were added dropwise to a stirred solution of 70.5 g of m-anisidine in 500 ml of a methylene chloride under ice cooling. After completion of the dropwise addition, the reaction mixture was washed and dried, and insolubles were filtered off. The filtrate was concentrated, and the residue was recrystallized from hexane-ethyl acetate to afford 80.9 g of N-(3-methoxyphenyl)acetamide as pale yellow needles. Melting point: 81° to 82° C.
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
56.7 mL
Type
reactant
Reaction Step One
Quantity
70.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for N-(3-Methoxyphenyl)acetamide?

A1: this compound, also known as 3'-Methoxyacetanilide, has the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol. [] While the provided abstracts don't delve into detailed spectroscopic data, they mention characterization techniques like FTIR, 1H NMR, and 13C NMR. [, ] These techniques provide information about the functional groups, proton environments, and carbon backbone of the molecule.

Q2: What are the known biological activities of this compound?

A2: Research indicates that this compound displays moderate and selective inhibition of acetylcholinesterase (AChE). [, ] This enzyme is a crucial target for Alzheimer's disease treatment, as it breaks down the neurotransmitter acetylcholine.

Q3: How does the structure of this compound relate to its acetylcholinesterase inhibitory activity?

A3: While the provided research doesn't explicitly detail the structure-activity relationship (SAR), it highlights that incorporating five-membered heterocyclic rings like pyrazole and 1,2,4-triazole onto the N-phenylacetamide scaffold can influence AChE inhibitory activity. [, ] Further research is needed to fully understand how specific structural modifications within this compound affect its interaction with AChE and subsequent downstream effects.

Q4: Has this compound been investigated for other therapeutic applications?

A4: Yes, research suggests potential for this compound in osteoarthritis treatment. [] A study identified a derivative, 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide, as a potential inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme involved in cartilage degradation.

Q5: Are there computational chemistry studies on this compound?

A5: Yes, computational methods have been employed to study this compound. Researchers have used molecular docking simulations with human topoisomerase α2 (TOP2A) protein to assess the binding affinity of this compound derivatives. [] Additionally, in silico toxicity analyses have been conducted, investigating parameters like LC50 values, LD50 values, bioconcentration factors, and developmental toxicity. []

Q6: What is known about the stability and formulation of this compound?

A6: While the provided research doesn't delve into specific formulation strategies, it does mention synthesizing this compound as a precursor to other molecules. [] This suggests it can be used as a building block for creating more complex compounds. Further research is needed to explore its stability under various conditions and develop formulations that optimize its solubility, bioavailability, and efficacy.

Q7: What analytical methods are used to study this compound?

A8: Researchers employ a variety of techniques to characterize and quantify this compound. These include FTIR, 1H NMR, 13C NMR, and mass spectrometry. [, ] These methods provide valuable information about the compound's structure, purity, and presence in complex mixtures.

Q8: Is this compound found naturally?

A9: Interestingly, a study identified this compound for the first time from the alcohol extract of Curcuma longa L., commonly known as turmeric. [] This finding highlights the potential of natural sources as a reservoir for discovering and developing novel bioactive compounds.

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